molecular formula C20H23N3O4S B10957906 2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate

2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate

Cat. No.: B10957906
M. Wt: 401.5 g/mol
InChI Key: LLQDJIZAVJMFRS-UHFFFAOYSA-N
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Description

2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate is a synthetic derivative of methionine, an essential amino acid known for its role in protein synthesis and various metabolic processes. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C14H16N3O3
Molecular Weight 276.29 g/mol
IUPAC Name This compound
CAS Number Not available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. Methionine derivatives often influence cellular processes such as:

  • Antioxidant Activity : Methionine is known to act as a cellular antioxidant, protecting cells from oxidative stress.
  • Protein Synthesis Regulation : As a precursor to S-adenosylmethionine (SAM), it plays a crucial role in methylation reactions that regulate gene expression and protein function.
  • Cell Signaling Modulation : The compound may modulate signaling pathways related to cell growth and apoptosis, potentially impacting cancer cell proliferation.

Biological Activity Studies

Recent studies have investigated the biological effects of methionine derivatives, including the target compound. Notable findings include:

  • Anticancer Properties : Research indicates that methionine derivatives can inhibit tumor growth by affecting angiogenesis and cancer cell proliferation. For instance, compounds similar to this compound have demonstrated efficacy in preclinical models of various cancers .
  • Neuroprotective Effects : Methionine and its derivatives have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases. They may help mitigate oxidative damage and promote neuronal health .
  • Metabolic Regulation : The compound's ability to influence metabolic pathways has been explored, particularly its role in regulating homocysteine levels and supporting cardiovascular health .

Case Studies

Several case studies have highlighted the therapeutic potential of methionine derivatives:

  • Case Study 1 : A study published in Molecular Cancer Therapeutics demonstrated that a methionine derivative inhibited the proliferation of breast cancer cells by inducing apoptosis through the modulation of signaling pathways associated with cell survival .
  • Case Study 2 : In research focusing on neurodegeneration, a related compound was shown to protect against oxidative stress-induced neuronal damage, suggesting potential applications in treating conditions like Alzheimer's disease .

Scientific Research Applications

Research indicates that this compound exhibits diverse biological activities:

Antimicrobial Activity

Preliminary studies suggest that derivatives similar to 2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate show significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. For instance, related compounds have reported minimum inhibitory concentrations (MIC) around 256 µg/mL.

Cytotoxicity

Investigations into the cytotoxic effects of this compound reveal promising results against several cancer cell lines. Compounds with analogous structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells. Notably, studies have shown effectiveness against colon and breast cancer cell lines.

Case Studies

Several case studies illustrate the applications of this compound in research:

  • Anticancer Research : A study evaluated the cytotoxic effects of a series of methionine derivatives on various cancer cell lines, finding that those incorporating pyridine rings exhibited enhanced activity compared to traditional chemotherapeutics.
  • Antimicrobial Studies : Research demonstrated that compounds with similar structures effectively inhibited the growth of resistant bacterial strains, suggesting a pathway for developing new antibiotics.
  • Drug Development : Investigations into the pharmacokinetics and bioavailability of this compound indicate potential for formulation into therapeutic agents targeting specific diseases.

Chemical Reactions Analysis

Functional Groups and Reactivity

The compound’s reactivity is governed by four key structural elements:

Functional Group Reactivity Profile
Pyridine ring Electrophilic substitution at aromatic positions; potential for coordination chemistry .
Amide bonds Hydrolysis under acidic/basic conditions; participation in nucleophilic acyl substitution.
Ester linkage Hydrolysis (acid- or base-catalyzed); transesterification with alcohols.
Methionine sulfur Oxidation to sulfoxide/sulfone; participation in redox cycles .

Hydrolysis Reactions

  • Ester Hydrolysis :
    The ester group undergoes hydrolysis in aqueous acidic or basic conditions, yielding carboxylic acid and alcohol derivatives. For example, under alkaline conditions (pH > 10), the ester cleaves to form N-(phenylcarbonyl)methionine and 2-[(4-methylpyridin-2-yl)amino]-2-oxoethanol.

  • Amide Hydrolysis :
    Amide bonds are resistant to hydrolysis under mild conditions but cleave in concentrated hydrochloric acid (6M HCl, 110°C) or via enzymatic action (e.g., proteases). This produces 4-methylpyridin-2-amine and N-(phenylcarbonyl)methioninic acid.

Oxidation Reactions

  • Methionine Sulfur Oxidation :
    The thioether sulfur in methionine is susceptible to oxidation by reactive oxygen species (e.g., H₂O₂) or enzymatic pathways (e.g., MsrB3), forming methionine sulfoxide (MetSO) or methionine sulfone. This redox activity is critical for biological regulatory processes .

  • Pyridine Ring Modifications :
    Electrophilic reagents like trifluoroacetic anhydride (TFAA) can induce cyclization in pyridine derivatives, as observed in related 4-methylpyridine systems .

Nucleophilic Substitutions

  • The ester group participates in nucleophilic acyl substitution with amines or thiols, forming amides or thioesters. For example, reaction with benzylamine yields N-benzyl-N-(phenylcarbonyl)methioninate.

Ester Hydrolysis Mechanism

Under basic conditions:

  • Hydroxide ion attacks the electrophilic carbonyl carbon.

  • Tetrahedral intermediate forms, followed by cleavage of the ester bond.

  • Products: Carboxylate anion and alcohol.

Methionine Sulfur Oxidation

  • Reaction with H₂O₂ generates methionine sulfoxide via a two-electron oxidation.

  • Further oxidation with strong oxidants (e.g., KMnO₄) produces methionine sulfone.

  • MsrB3 enzymes catalyze stereospecific reduction of MetSO back to methionine .

Analytical Methods for Reaction Monitoring

  • Thin-Layer Chromatography (TLC) : Used to track reaction progress and purity of intermediates.

  • High-Performance Liquid Chromatography (HPLC) : Quantifies reaction yields and identifies byproducts.

  • Mass Spectrometry (MS) : Confirms molecular weights of reaction products.

Comparative Reactivity with Analogues

Compound Key Functional Groups Reactivity Differences
N-acetylmethionine Acetylated methionineLacks pyridine ring; limited electrophilic reactivity.
Methionine sulfoxide Oxidized thioetherNo ester/amide bonds; redox-active only.
4-Methylpyridine derivatives Pyridine ringAbsence of methionine moiety; focus on aromatic reactions .

Properties

Molecular Formula

C20H23N3O4S

Molecular Weight

401.5 g/mol

IUPAC Name

[2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl] 2-benzamido-4-methylsulfanylbutanoate

InChI

InChI=1S/C20H23N3O4S/c1-14-8-10-21-17(12-14)23-18(24)13-27-20(26)16(9-11-28-2)22-19(25)15-6-4-3-5-7-15/h3-8,10,12,16H,9,11,13H2,1-2H3,(H,22,25)(H,21,23,24)

InChI Key

LLQDJIZAVJMFRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)COC(=O)C(CCSC)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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